Cas no 917100-93-7 (alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol)
![alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol structure](https://ja.kuujia.com/scimg/cas/917100-93-7x500.png)
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol 化学的及び物理的性質
名前と識別子
-
- α-Cyclopropyl-α-methyl[1,1'-biphenyl]-4-methanol
- 917100-93-7
- alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol
- MFCD21013397
- AKOS014792353
-
- インチ: 1S/C17H18O/c1-17(18,16-11-12-16)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3
- InChIKey: PVCBXHAAXQMUEX-UHFFFAOYSA-N
- SMILES: OC(C)(C1C=CC(C2C=CC=CC=2)=CC=1)C1CC1
計算された属性
- 精确分子量: 238.135765193g/mol
- 同位素质量: 238.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.6
じっけんとくせい
- 密度みつど: 1.125±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ゆうかいてん: 76-80 °C
- Boiling Point: 383.0±11.0 °C(Predicted)
- 酸度系数(pKa): 14.26±0.29(Predicted)
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB604490-1g |
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol; . |
917100-93-7 | 1g |
€659.60 | 2024-07-24 | ||
abcr | AB604490-5g |
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol; . |
917100-93-7 | 5g |
€2218.40 | 2024-07-24 | ||
abcr | AB604490-250mg |
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol; . |
917100-93-7 | 250mg |
€355.80 | 2024-07-24 |
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
alpha-Cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanolに関する追加情報
Alpha-Cyclopropyl-Alpha-Methyl[1,1'-Biphenyl]-4-Methanol: A Comprehensive Overview
Alpha-Cyclopropyl-Alpha-Methyl[1,1'-Biphenyl]-4-Methanol, identified by the CAS No. 917100-93-7, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a cyclopropyl group, a methyl group, and a biphenyl moiety. The presence of these functional groups makes it highly versatile and a subject of interest in both academic and industrial research.
The structure of alpha-cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol is intriguing due to the combination of a cyclopropyl ring and a biphenyl system. The cyclopropyl group introduces strain into the molecule, which can lead to unique reactivity in chemical reactions. Meanwhile, the biphenyl system provides rigidity and planarity, which are essential for various applications in materials science and drug design. The methanol group attached to the biphenyl ring further enhances the compound's solubility and reactivity.
Recent studies have highlighted the potential of alpha-cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol in the field of medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with potential therapeutic applications. For instance, its ability to form hydrogen bonds due to the methanol group makes it an attractive candidate for designing drugs targeting specific protein receptors.
In terms of synthesis, alpha-cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol can be prepared through various routes, including coupling reactions and organometallic chemistry. One common method involves the use of Suzuki-Miyaura coupling to assemble the biphenyl system. The cyclopropyl group can be introduced via ring-opening reactions or through direct alkylation techniques. These methods not only ensure high yields but also allow for fine-tuning of the compound's structure to suit specific applications.
The properties of alpha-cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol make it an ideal candidate for exploring new materials with advanced functionalities. For example, its rigid structure and conjugated system could be exploited in the development of organic semiconductors or optoelectronic devices. Additionally, its reactivity under various conditions makes it a valuable reagent in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of alpha-cyclopropyl-alpha-methyl[1,1'-biphenyl]-4-methanol. Quantum mechanical calculations have revealed that the compound exhibits unique electronic transitions due to its conjugated biphenyl system. These findings have implications for its use in light-harvesting materials and photovoltaic devices.
In conclusion, alpha-cyclopropyl-alpha-methyl[1,1'-biphenylium]-4-methanol, with CAS No. 917100-93-7, is a multifaceted compound with promising applications across diverse fields. Its complex structure and versatile functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover its potential, this compound is poised to play a pivotal role in shaping future innovations in chemistry and materials science.
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